

physical and chemical properties of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1155364

[Get Quote](#)

An In-depth Technical Guide to (16R)-Dihydrositsirikine

For Researchers, Scientists, and Drug Development Professionals

Abstract

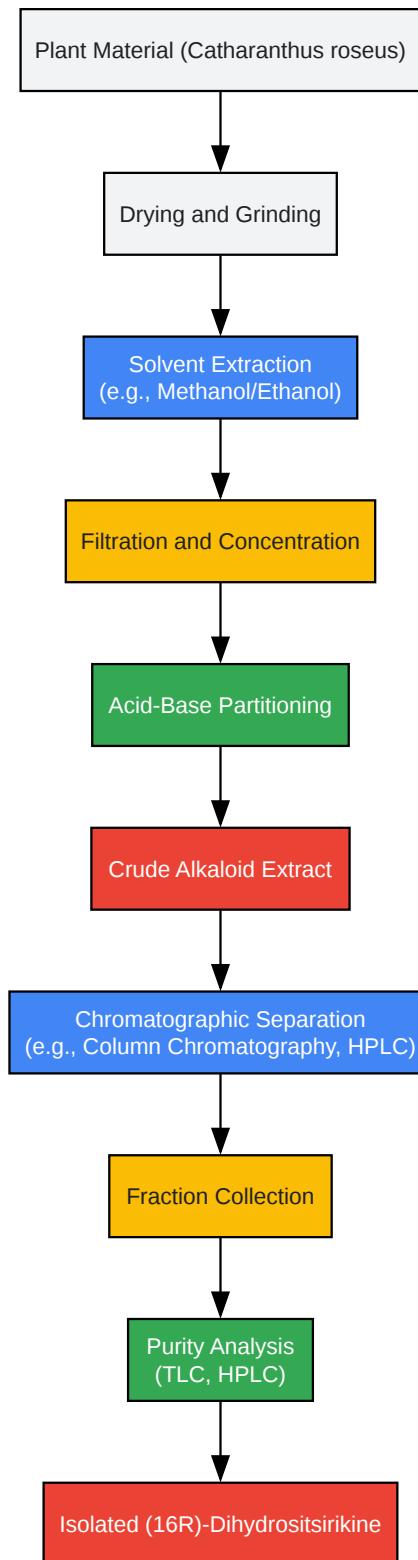
(16R)-Dihydrositsirikine is a naturally occurring alkaloid belonging to the indolo[2,3-a]quinolizine class of compounds. First identified in *Catharanthus roseus*, this molecule has garnered interest within the scientific community for its potential biological activities, characteristic of this family of complex natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(16R)-Dihydrositsirikine**, alongside available experimental data. Due to the limited publicly available information, this document focuses on consolidating existing data to facilitate further research and development efforts.

Physicochemical Properties

(16R)-Dihydrositsirikine is a white, powdered solid at room temperature. Its core structure features a tetracyclic indoloquinolizine skeleton with an ethyl group and a hydroxy(methoxycarbonyl)propyl substituent. The stereochemistry at position 16 is designated as 'R'.

Table 1: Physical and Chemical Properties of **(16R)-Dihydrositsirikine**

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₃	[1] [2]
Molecular Weight	356.47 g/mol	[2]
CAS Number	6519-26-2	[2]
IUPAC Name	methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate	[1]
Synonyms	18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine	[1]
Melting Point	215 °C	[2]
Boiling Point (Predicted)	547.5 ± 45.0 °C	[2]
Density (Predicted)	1.24 ± 0.1 g/cm ³	[2]
pKa (Predicted)	14.30 ± 0.10	[2]
Physical State	Powder	


Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **(16R)-Dihydrositsirikine** are not extensively documented in publicly accessible literature. However, based on its natural origin and the general procedures for alkaloid extraction, a generalized workflow can be proposed.

Proposed Isolation Workflow from *Catharanthus roseus*

The isolation of **(16R)-Dihydrositsirikine**, an alkaloid from *Catharanthus roseus*, would typically involve a multi-step process beginning with the extraction from plant material, followed by purification to isolate the target compound.

General Workflow for Alkaloid Isolation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation of alkaloids from plant sources.

Methodology:

- Plant Material Preparation: Aerial parts of *Catharanthus roseus* are collected, dried, and ground into a fine powder to increase the surface area for extraction.
- Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, over an extended period. This process can be performed at room temperature or with gentle heating to enhance efficiency.
- Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, rendering them water-soluble. This solution is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.
- Chromatographic Purification: The crude alkaloid extract is subjected to one or more chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
- Characterization: The structure and purity of the isolated compound are confirmed using spectroscopic methods, including Mass Spectrometry, NMR, and IR spectroscopy.

Spectroscopic Data

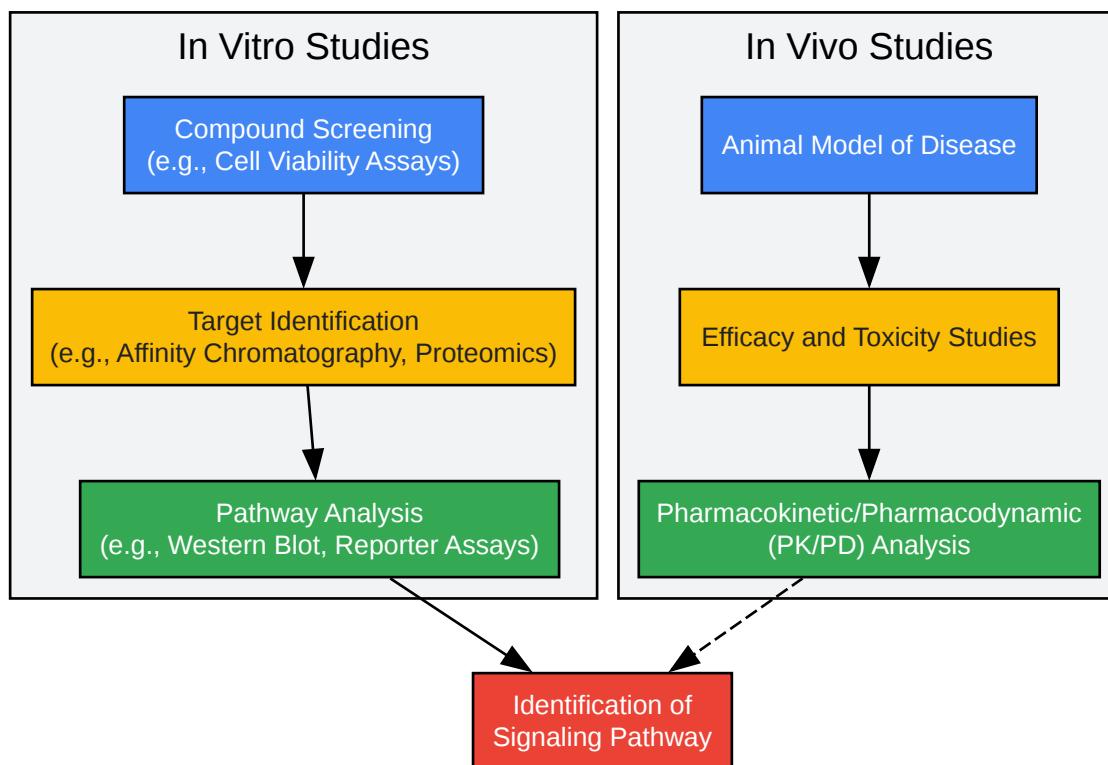
While detailed, peer-reviewed spectral data for **(16R)-Dihydrositsirikine** is not readily available in the public domain, some resources provide access to mass spectrometry data.

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for **(16R)-Dihydrositsirikine** is available through the PubChem database.^[1] This technique provides information on the mass-to-charge ratio of the parent molecule and its fragmentation pattern, which is crucial for structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest literature review, detailed ^1H NMR, ^{13}C NMR, and IR spectral data for **(16R)-Dihydrositsirikine** have not been published in a readily accessible format. Researchers in possession of a pure sample would need to perform these analyses to obtain characteristic spectra.


Biological Activity

The biological activities of **(16R)-Dihydrositsirikine** have not been extensively studied and reported. However, the indoloquinolizine scaffold is a common feature in many alkaloids with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into the specific biological effects of **(16R)-Dihydrositsirikine** is a promising area for future research.

Signaling Pathways and Mechanisms of Action

Currently, there is no published information regarding the specific signaling pathways modulated by **(16R)-Dihydrositsirikine** or its mechanism of action. Elucidating these aspects would be a critical step in understanding its potential therapeutic applications. A logical workflow for such an investigation is proposed below.

Workflow for Elucidating Mechanism of Action

[Click to download full resolution via product page](#)

Caption: A proposed workflow for investigating the mechanism of action of a novel compound.

Conclusion and Future Directions

(16R)-Dihydrositsirikine represents a potentially valuable natural product for further scientific investigation. While its basic physicochemical properties are known, a significant gap exists in the literature regarding its detailed experimental protocols, comprehensive spectroscopic characterization, and biological activity. Future research should focus on the total synthesis of **(16R)-Dihydrositsirikine** to ensure a reliable supply for biological screening, detailed spectroscopic analysis to create a complete data profile, and comprehensive in vitro and in vivo studies to elucidate its pharmacological properties and mechanism of action. Such efforts will be crucial in determining the potential of **(16R)-Dihydrositsirikine** as a lead compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (16R)-Dihydrositsirikine | C₂₁H₂₈N₂O₃ | CID 5316739 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [physical and chemical properties of (16R)-Dihydrositsirikine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1155364#physical-and-chemical-properties-of-16r-dihydrositsirikine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

